molecular formula C7H13BN2O2 B13908287 [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid CAS No. 1319751-89-7

[1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid

Cat. No.: B13908287
CAS No.: 1319751-89-7
M. Wt: 168.00 g/mol
InChI Key: DQWPJAPGLRIGLD-UHFFFAOYSA-N
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Description

[1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid: is a boronic acid derivative featuring a pyrazole ring substituted with a butan-2-yl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the pyrazole ring adds unique properties to this compound, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazoles . The resulting pyrazole can then be functionalized with a boronic acid group through various methods, including palladium-catalyzed coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Bromine, DMSO under oxygen.

    Reduction: Hydrogen gas, palladium catalysts.

    Substitution: Palladium catalysts, aryl halides, base (e.g., potassium carbonate).

Major Products:

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives, depending on the coupling partners used.

Scientific Research Applications

Chemistry: In organic synthesis, [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid is used as a building block in the synthesis of complex molecules. Its ability to undergo Suzuki-Miyaura cross-coupling reactions makes it valuable for constructing carbon-carbon bonds.

Biology: The compound’s pyrazole ring is a common motif in bioactive molecules. It can be used in the design and synthesis of potential pharmaceuticals, including enzyme inhibitors and receptor modulators.

Medicine: Research into the medicinal applications of this compound includes its potential use in developing new drugs for various diseases. The boronic acid group can interact with biological targets, making it a candidate for drug discovery.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The pyrazole ring can interact with various biological targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Uniqueness: The combination of the boronic acid group and the pyrazole ring in [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid provides unique reactivity and potential for diverse applications. Its ability to participate in cross-coupling reactions and interact with biological targets sets it apart from other similar compounds.

Properties

CAS No.

1319751-89-7

Molecular Formula

C7H13BN2O2

Molecular Weight

168.00 g/mol

IUPAC Name

(1-butan-2-ylpyrazol-4-yl)boronic acid

InChI

InChI=1S/C7H13BN2O2/c1-3-6(2)10-5-7(4-9-10)8(11)12/h4-6,11-12H,3H2,1-2H3

InChI Key

DQWPJAPGLRIGLD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(N=C1)C(C)CC)(O)O

Origin of Product

United States

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